molecular formula C18H20ClN3O B11457517 6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11457517
M. Wt: 329.8 g/mol
InChI Key: PVYXVBGRSNEYEX-UHFFFAOYSA-N
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Description

6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 3-amino-2-butanone to form an intermediate, which then undergoes cyclization with 3,5-dimethylpyrazole in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its neuroprotective, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of key proteins such as BIP and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • pyrazolo[3,4-d]pyrimidine
  • pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of substituents, which confer specific pharmacological properties not observed in other similar compounds. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development .

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

6-butyl-3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H20ClN3O/c1-4-5-6-15-11(2)20-17-16(12(3)21-22(17)18(15)23)13-7-9-14(19)10-8-13/h7-10,21H,4-6H2,1-3H3

InChI Key

PVYXVBGRSNEYEX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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